molecular formula C11H16N6 B4413980 6-methyl-8-(4-methyl-1-piperazinyl)[1,2,4]triazolo[4,3-b]pyridazine

6-methyl-8-(4-methyl-1-piperazinyl)[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B4413980
M. Wt: 232.29 g/mol
InChI Key: RSWYUUHUAKTQAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-8-(4-methyl-1-piperazinyl)[1,2,4]triazolo[4,3-b]pyridazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is a triazolopyridazine derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments, and future directions.

Mechanism of Action

The mechanism of action of 6-methyl-8-(4-methyl-1-piperazinyl)[1,2,4]triazolo[4,3-b]pyridazine involves the inhibition of various enzymes and receptors, including tyrosine kinases and phosphodiesterases. This compound has been shown to exhibit potent anti-proliferative and anti-inflammatory effects by inhibiting these enzymes and receptors, which could make it a promising therapeutic agent for the treatment of various diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent biochemical and physiological effects, including anti-proliferative, anti-inflammatory, and anti-angiogenic effects. This compound has also been shown to exhibit potent inhibitory activity against certain enzymes and receptors, which could make it a promising therapeutic agent for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

6-methyl-8-(4-methyl-1-piperazinyl)[1,2,4]triazolo[4,3-b]pyridazine has several advantages and limitations for use in laboratory experiments. One advantage is that this compound exhibits potent inhibitory activity against certain enzymes and receptors, which could make it a valuable tool for studying the mechanisms of action of these enzymes and receptors. However, one limitation is that this compound may exhibit cytotoxic effects at high concentrations, which could limit its use in certain experiments.

Future Directions

There are several future directions for the study of 6-methyl-8-(4-methyl-1-piperazinyl)[1,2,4]triazolo[4,3-b]pyridazine. One direction is the further optimization of the synthesis methods to produce higher yields of the desired compound. Another direction is the investigation of the potential therapeutic applications of this compound in the treatment of various diseases. Additionally, further studies are needed to elucidate the mechanisms of action of this compound and to determine its potential toxicity and side effects.

Scientific Research Applications

6-methyl-8-(4-methyl-1-piperazinyl)[1,2,4]triazolo[4,3-b]pyridazine has been studied for its potential applications in biomedical research, including as a potential drug candidate for the treatment of various diseases. Studies have shown that this compound exhibits potent inhibitory activity against certain enzymes and receptors, which could make it a promising therapeutic agent for the treatment of cancer, inflammation, and other diseases.

properties

IUPAC Name

6-methyl-8-(4-methylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N6/c1-9-7-10(11-13-12-8-17(11)14-9)16-5-3-15(2)4-6-16/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSWYUUHUAKTQAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=NN=C2C(=C1)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-methyl-8-(4-methyl-1-piperazinyl)[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 2
6-methyl-8-(4-methyl-1-piperazinyl)[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 3
6-methyl-8-(4-methyl-1-piperazinyl)[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 4
Reactant of Route 4
6-methyl-8-(4-methyl-1-piperazinyl)[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 5
6-methyl-8-(4-methyl-1-piperazinyl)[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 6
6-methyl-8-(4-methyl-1-piperazinyl)[1,2,4]triazolo[4,3-b]pyridazine

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